molecular formula C17H34OSn B177811 Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane CAS No. 109669-45-6

Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

Cat. No. B177811
CAS RN: 109669-45-6
M. Wt: 373.2 g/mol
InChI Key: ZQMLPLBDZBCQCV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The empirical formula of Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is C17H34OSn . It has a molecular weight of 373.16 .


Physical And Chemical Properties Analysis

Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is a liquid at room temperature . It has a refractive index of 1.495 and a density of 1.119 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Tributylstannanes, similar to Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane, have been utilized in synthesizing various heterocyclic compounds. For instance, Tributyl(3,3,3-trifluoro-1-propynyl)stannane has been synthesized and used in 1,3-dipolar cycloadditions to produce (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole, demonstrating their utility in building heterocyclic structures with potential applications in various chemical domains (Hanamoto, Hakoshima, & Egashira, 2004).

Stereoselective Synthesis

Tributylstannanes play a crucial role in the stereoselective synthesis of organic compounds. A study described the stereoselective synthesis of cis- and trans-2,6-disubstituted 5,6-dihydro-2H-pyrans using allylstannanes and aldehydes promoted by tin(IV) chloride, highlighting the importance of tributylstannanes in controlling stereochemistry in organic synthesis (Maguire & Thomas, 1995).

Preparation of C-2-deoxy-α- and -β-d-glucopyranosyl Compounds

In carbohydrate chemistry, tributylstannanes have been used to synthesize C-2-deoxy-α- and -β-d-glucopyranosyl compounds. The process involves treatment with tributylstannyllithium, showcasing their role in the synthesis of complex sugar derivatives (Lesimple, Beau, & Sinaÿ, 1987).

Organometallic Chemistry

Tributylstannanes are also significant in organometallic chemistry. For example, the synthesis of new emissive fac-tricarbonylchlorobis(ligand)rhenium(I) complexes using pyridine/thiophene hybrid ligands involved a Stille coupling between tributyl-(2,3-dihydro-thieno[3,4-b][1,4]dioxin-5-yl)-stannane and 4-bromopyridine, indicating their utility in the preparation of complex organometallic structures (Farrell et al., 2004).

Synthesis of Hydroxymethyl Anion Equivalent

Tributylstannanes are used in the synthesis of hydroxymethyl anion equivalents. A study detailed the preparation of tributyl[(methoxymethoxy)methyl]stannane, an intermediate in the production of various organic compounds (Danheiser et al., 2003).

Palladium-catalyzed Synthesis

In the field of catalysis, tributylstannanes have been used in palladium-catalyzed synthesis processes. One such example is the preparation of 3-alkoxysubstituted indoles from 1-(2-nitrophenyl)-1-alkoxyalkene derivatives via palladium-catalyzed reductive N-heteroannulation, using carbon monoxide as the reducing agent and tributylstannanes as key intermediates (Clawson et al., 2006).

properties

IUPAC Name

tributyl(3,4-dihydro-2H-pyran-6-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7O.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h2H,1,3,5H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMLPLBDZBCQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400931
Record name Stannane, tributyl(3,4-dihydro-2H-pyran-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109669-45-6
Record name Stannane, tributyl(3,4-dihydro-2H-pyran-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyl(3,4-dihydro-2H-pyran-6-yl)stannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 3,4-dihydro-2H-pyran (500 mg, 5.94 mmol) in THF (10 mL) was brought to −78° C. followed by the addition of tert-butyllithium (12.2 mL, 20.8 mmol, 1.7 M in pentane). The resulting yellow solution was brought to 0° C. and stirred for 15 min. The reaction was then cooled to −78° C. and tributyltin chloride (4.8 mL, 17.8 mmol) was slowly added. The reaction was monitored by TLC. Upon completion by TLC, water was added (20 mL) to the reaction. The organic phase was separated, washed with water, dried over MgSO4, concentrated and chromatographed on silica gel using hexanes (500 ml hexanes and 0.5 mL triethylamine). The title compound was obtained as a colorless oil. MS m/z: 375(M+1).
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500 mg
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4.8 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane
Reactant of Route 2
Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane
Reactant of Route 3
Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane
Reactant of Route 4
Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

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